3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde

描述

Molecular Architecture and Substituent Configuration

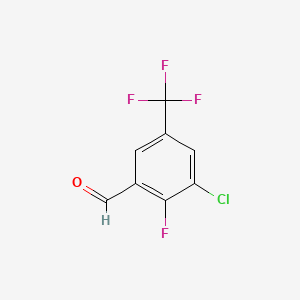

3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde represents a highly functionalized benzaldehyde derivative characterized by multiple halogen substituents strategically positioned around the aromatic ring. The compound features a benzene ring with four distinct functional groups: a chlorine atom at position 3, a fluorine atom at position 2, a trifluoromethyl group at position 5, and an aldehyde group at position 1.

The molecular formula of this compound is C8H3ClF4O with a molecular weight of 226.56 g/mol. The exact mass has been determined to be 225.980855 g/mol through high-resolution mass spectrometry. At the molecular level, the structure presents a complex electronic environment due to the presence of multiple electronegative atoms that influence both the electron density distribution across the benzene ring and the reactivity of the aldehyde group.

The substituent configuration can be visualized through several chemical notation systems:

| Notation System | Identifier |

|---|---|

| SMILES | Fc1c(Cl)cc(cc1C=O)C(F)(F)F |

| InChI | 1S/C8H3ClF4O/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-3H |

| InChIKey | MSZTVIFIFJCNRQ-UHFFFAOYSA-N |

Table 1: Chemical identifiers for this compound

The spatial arrangement of the substituents significantly impacts the compound's physical properties. The presence of the trifluoromethyl group at position 5 creates steric hindrance and affects the planarity of the molecule. This substituent is bulky and electron-withdrawing, influencing both the electronic distribution and molecular geometry. The chlorine atom at position 3 and fluorine atom at position 2 create a halogenated region that contributes to the compound's lipophilicity, which is reflected in its octanol/water partition coefficient (Log10 P) of 3.52.

The physical properties of this compound further elucidate its molecular architecture:

| Property | Value |

|---|---|

| Physical State | Solid |

| Density | 1.54 g/cm³ (at 25°C) |

| Boiling Point | 196°C |

| Flash Point | 96°C |

| Molar Volume | 147.1 mL/mol |

Table 2: Physical properties of this compound

Comparative Analysis with Ortho/Meta/Para Isomeric Derivatives

A comprehensive understanding of this compound necessitates comparison with its structural isomers. The positional arrangements of the functional groups in these isomers create distinct electronic environments that influence their chemical behavior and physical properties.

Several isomeric derivatives have been identified and characterized in the chemical literature, including 2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde, 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde, and 3-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde. Each of these compounds differs in the relative positions of the substituents around the benzene ring.

The comparative analysis reveals interesting patterns in how positional isomerism affects molecular properties:

| Compound | CAS Registry Number | Molecular Weight (g/mol) | Physical State |

|---|---|---|---|

| This compound | 261763-02-4 | 226.56 | Solid |

| 2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde | 95445-69-5 | 226.56 | Not specified |

| 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde | 117752-05-3 | 226.56 | Not specified |

| 3-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde | 134099-21-1 | 226.56 | Not specified |

Table 3: Comparison of isomeric derivatives of chlorofluorotrifluoromethylbenzaldehydes

While these compounds share identical molecular formulas and molecular weights, their physical and chemical behaviors diverge due to the different spatial arrangements of the substituents. The position of the trifluoromethyl group, in particular, significantly alters the electronic distribution across the benzene ring.

For comparison, structurally simpler analogues such as 3-Fluoro-5-(trifluoromethyl)benzaldehyde (lacking the chlorine atom) and 2-Fluoro-5-(trifluoromethyl)benzaldehyde demonstrate how the absence of specific substituents affects the overall molecular properties. The 2-Fluoro-5-(trifluoromethyl)benzaldehyde, for instance, has a lower molecular weight of 192.11 g/mol compared to the chlorine-containing isomers.

The electron-withdrawing effects of the substituents vary depending on their positions relative to each other and to the aldehyde group. These electronic variations manifest in differences in reactivity patterns, particularly in nucleophilic aromatic substitution reactions and aldehyde-specific transformations.

Computational Modeling of Electronic Structure

Computational chemistry approaches have been instrumental in elucidating the electronic structure of this compound. Quantum mechanical calculations provide valuable insights into the electron density distribution, molecular orbital configurations, and electronic transitions that cannot be directly observed through experimental methods.

Density Functional Theory (DFT) calculations have been utilized to explore the electronic structure of this compound and similar substituted benzaldehydes. These studies typically employ functionals such as B3LYP, M06-2X, or ωB97X-D combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) to achieve accurate representations of the electronic structure.

The electronic structure calculations reveal several important features:

| Electronic Property | Computational Finding |

|---|---|

| HOMO-LUMO Energy Gap | The presence of electron-withdrawing groups significantly reduces the energy gap |

| Electron Density Distribution | The trifluoromethyl group creates a region of depleted electron density |

| Dipole Moment | Higher than benzaldehyde due to multiple electron-withdrawing groups |

| Electrostatic Potential Map | Shows positive potential regions near hydrogen atoms and negative potential regions near fluorine and oxygen atoms |

Table 4: Computational findings regarding the electronic structure of this compound and related compounds

The computational studies also provide insights into the rotational barriers of the formyl group. For benzaldehyde, this barrier is estimated to be at least 20 kJ/mol, while for substituted benzaldehydes, the barrier is typically higher, estimated to be at least 30 kJ/mol for similar compounds due to the electronic effects of the substituents.

Natural Bond Orbital (NBO) analysis suggests significant delocalization of electrons between the aromatic ring and the substituents. The fluorine and chlorine atoms participate in hyperconjugative interactions that stabilize the molecule. The trifluoromethyl group, being strongly electron-withdrawing, significantly impacts the electron distribution across the benzene ring, creating an electron-deficient region that influences both the reactivity and spectroscopic properties of the compound.

Computational collision cross-section predictions also offer insights into the three-dimensional structure of the molecule and its behavior in gas-phase experiments:

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]+ | 226.98813 | 135.1 |

| [M+Na]+ | 248.97007 | 147.5 |

| [M-H]- | 224.97357 | 134.6 |

Table 5: Predicted collision cross-sections for various ions of this compound

X-ray Crystallographic Characterization Challenges

X-ray crystallography represents the gold standard for definitive structural elucidation of organic compounds. However, obtaining suitable single crystals of this compound for X-ray diffraction studies presents several significant challenges.

The primary difficulty stems from the molecular structure itself. The presence of multiple halogen substituents creates complex intermolecular interactions that can hamper the formation of well-ordered crystal lattices. The trifluoromethyl group, in particular, often exhibits rotational disorder in crystal structures, complicating the diffraction pattern interpretation.

Several specific challenges have been documented in the crystallographic analysis of similar compounds:

| Challenge | Description | Potential Solution |

|---|---|---|

| Rotational Disorder | The trifluoromethyl group often displays rotational disorder in crystal structures | Lower temperature data collection; restraints during refinement |

| Crystal Quality | Difficulty obtaining crystals of sufficient quality and size for diffraction | Various crystallization techniques including vapor diffusion, slow evaporation, and temperature gradient methods |

| Polymorphism | Multiple crystal forms with different packing arrangements | Comprehensive polymorph screening |

| Twinning | Formation of crystal twins that complicate diffraction pattern analysis | Careful crystal selection; specialized twin refinement procedures |

Table 6: X-ray crystallographic characterization challenges for halogenated benzaldehydes

One approach to addressing these challenges involves comparing the structural parameters with those of simpler analogues. For instance, the molecular geometry of benzaldehyde has been well-established through gas electron diffraction studies, which show planar equilibrium structures with mean C-C bond lengths of 1.397 ± 0.003 Å and a C-O bond length of 1.212 ± 0.003 Å. These parameters provide reference points for estimating the structural features of more complex derivatives.

For compounds with similar substitution patterns, specialized crystallization techniques have been developed. One successful approach involves using a solvent system of 2:1 acetonitrile/toluene for cooling crystallization, which has shown excellent rejection capabilities for impurities in similar compounds. This method exhibits a metastable zone width of 12°C, allowing for controlled crystal growth and minimizing the risk of oiling.

When direct crystallographic data is unavailable, molecular constraints derived from computational chemistry can be incorporated into the structural analysis. This approach has been successfully applied to salicylaldehyde, where parameter differences from molecular orbital calculations were used as constraints in electron diffraction analysis. A similar strategy could potentially be applied to this compound.

属性

IUPAC Name |

3-chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZTVIFIFJCNRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352999 | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-02-4 | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde typically involves the introduction of chloro, fluoro, and trifluoromethyl groups onto a benzaldehyde ring. One common method is the Friedel-Crafts acylation, followed by halogenation reactions. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including electrophilic aromatic substitution and nucleophilic substitution reactions. The use of advanced techniques such as continuous flow chemistry can enhance the efficiency and yield of the production process .

化学反应分析

Types of Reactions

3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Reduction: Formation of alcohols using reducing agents such as sodium borohydride (NaBH4).

Substitution: Halogen exchange reactions, where chlorine or fluorine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Halogen exchange using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

Oxidation: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid.

Reduction: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol.

Substitution: Various halogenated derivatives depending on the substituent introduced.

科学研究应用

Organic Synthesis

3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde serves as a crucial intermediate in the synthesis of various complex organic molecules. Its structure allows for multiple functional group transformations, making it a valuable building block in organic chemistry.

Case Study: Synthesis of Fluorinated Aromatics

In a study focused on synthesizing fluorinated aromatic compounds, researchers utilized this compound as a starting material for the development of novel pharmaceuticals. The compound's reactivity with Grignard reagents was highlighted, where it participated in nucleophilic addition reactions to yield substituted aromatic products .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its unique fluorinated structure, which can enhance biological activity and pharmacokinetic properties.

Case Study: Anticancer Activity

Research has shown that derivatives of this compound exhibit promising anticancer activity. A study demonstrated that modifications of this compound led to the development of new agents that effectively inhibit cancer cell proliferation in vitro . The introduction of fluorine atoms is known to influence the lipophilicity and metabolic stability of drug candidates.

Agrochemicals

In the agrochemical sector, this compound is utilized as an intermediate in the synthesis of herbicides and pesticides. The trifluoromethyl group is particularly significant for enhancing the efficacy and selectivity of these compounds.

Case Study: Herbicide Development

A patent application describes a method for producing herbicides using intermediates derived from this compound . The fluorinated compounds demonstrated improved herbicidal activity against various weed species, showcasing the compound's utility in agricultural applications.

Material Science

The compound's unique properties also make it suitable for applications in material science, particularly in the development of advanced materials with specific thermal and chemical resistance.

Data Table: Applications Overview

| Application Area | Specific Use | Example/Case Study |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Synthesis of fluorinated aromatics |

| Medicinal Chemistry | Anticancer agents | Derivatives showing inhibition of cancer cell growth |

| Agrochemicals | Herbicides | Improved efficacy against weeds |

| Material Science | Advanced materials | Development of fluorinated polymers |

作用机制

The mechanism of action of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups (chloro, fluoro, and trifluoromethyl) enhances its reactivity and binding affinity. These groups can participate in hydrogen bonding, van der Waals interactions, and electrostatic interactions with target molecules, influencing the compound’s biological activity .

相似化合物的比较

Key Observations :

- Electronic Effects : Compounds with Cl and F in adjacent positions (e.g., 1431329-67-7) exhibit stronger electron-withdrawing effects, enhancing electrophilic aromatic substitution reactivity compared to the target compound .

Functionalized Derivatives

- 2-(3-Chloropropanoyl)-5-(trifluoromethyl)benzaldehyde (CAS RN: 1804288-83-2): This derivative introduces a propanoyl group, increasing molecular weight to 264.63 g/mol. The additional ketone functionality broadens its utility in multi-step syntheses but reduces stability due to hydrolytic sensitivity .

生物活性

3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde is an aromatic aldehyde characterized by a unique combination of halogen substituents that may influence its biological activity. This compound, with a molecular formula of C₈H₃ClF₄O and a molecular weight of 226.56 g/mol, is increasingly recognized for its potential applications in medicinal chemistry and organic synthesis.

Structural Characteristics

The molecular structure of this compound includes:

- Chloro Group : Positioned at the 3rd carbon.

- Fluoro Group : Located at the 2nd carbon.

- Trifluoromethyl Group : Attached at the 5th carbon.

This arrangement contributes to its reactivity and potential interactions with biological targets.

Synthesis Methods

Various methods have been established for synthesizing this compound, including:

- Vilsmeier-Haack Reaction : A common approach involving the formylation of a trifluoromethylated precursor.

- Transition-Metal Catalysis : Alternative synthetic pathways utilizing metal catalysts to enhance yields and selectivity.

Enzyme Interaction

Research indicates that this compound may act as a substrate or inhibitor for various enzymes, particularly cytochrome P450 enzymes. These enzymes are crucial in drug metabolism and biosynthetic pathways, suggesting that this compound could modulate metabolic processes in vivo.

Toxicological Studies

Toxicity assessments have been conducted using quantitative structure-activity relationship (QSAR) models. These studies predict that the compound may exhibit irritant properties, particularly affecting the respiratory system and skin. Specific hazard classifications include:

- Eye Irritant : Category 2

- Skin Irritant : Category 2

- Specific Target Organ Toxicity (STOT) : Single exposure (Category 3)

Case Studies

- Antimicrobial Activity : Preliminary studies suggest that compounds structurally similar to this compound exhibit antimicrobial properties against pathogens such as Acinetobacter baumannii. The mechanism is hypothesized to involve disruption of bacterial cell membranes.

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound indicate potential for significant bioavailability due to its high solubility and favorable absorption characteristics.

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of related compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Chloro-2-fluorobenzaldehyde | Chloro and fluoro groups on benzene | Less fluorinated than target compound |

| 4-Chloro-3-trifluoromethylbenzaldehyde | Trifluoromethyl group at a different position | Different substitution pattern affecting reactivity |

| 3-Fluoro-4-trifluoromethylbenzaldehyde | Fluoro and trifluoromethyl groups | Contains one less chlorine atom |

常见问题

Q. What are the key physicochemical properties of 3-chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde, and how do they influence experimental handling?

Answer: The compound’s boiling point (196°C), density (1.540 g/mL), and melting point (liquid at room temperature) are critical for storage and reaction conditions . Its fluorinated and chloro-substituted aromatic structure contributes to high electrophilicity, making it reactive in nucleophilic substitutions. Safety precautions include using fume hoods (due to volatility) and avoiding contact with skin/eyes (H315, H319, H335 hazards) .

Q. What are standard synthetic routes to this compound?

Answer: Common methods include:

- Friedel-Crafts Acylation : Using chloro-fluoro-trifluoromethylbenzene with formyl chloride under Lewis acid catalysis (e.g., AlCl₃) .

- Oxidation of Benzyl Alcohols : Derivatives like 3-chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol (CAS 261763-12-6) can be oxidized with MnO₂ or PCC .

- Functional Group Interconversion : Hydrolysis of imines or acetals derived from the aldehyde precursor .

Q. Key Derivatives for Synthesis

| Derivative | CAS Number | Application |

|---|---|---|

| Benzamide | 129931-46-0 | Amide coupling reactions |

| Benzoic Acid | 129931-45-9 | Carboxylic acid functionalization |

| Benzoyl Chloride | 261763-03-5 | Acyl chloride intermediates |

Q. How should waste containing this compound be managed to comply with safety guidelines?

Answer:

- Segregation : Separate halogenated waste from non-halogenated solvents.

- Neutralization : Treat aldehyde-containing waste with sodium bisulfite to form non-volatile adducts.

- Disposal : Collaborate with certified waste management agencies for incineration (high-temperature, >1100°C) to avoid dioxin formation .

Advanced Research Questions

Q. How can reaction yields be optimized in cross-coupling reactions involving this aldehyde?

Answer:

- Catalyst Selection : Use Pd(PPh₃)₄ or Cu(I)/TMEDA systems for Suzuki or Ullmann couplings, respectively. Ligands like Xantphos improve stability .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilicity but may require inert atmospheres.

- Temperature Control : Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition.

Example : Synthesis of 2-(trifluoromethyl)benzimidazoles via Cu-catalyzed coupling with amines achieved 85% yield under optimized conditions .

Q. What advanced analytical techniques are suitable for purity assessment and structural confirmation?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Exact mass = 227.9527036 (C₈H₃ClF₄O⁺) confirms molecular formula .

- ¹⁹F NMR : Distinct signals for -CF₃ (δ -60 to -65 ppm) and aromatic F (δ -110 to -120 ppm) .

- HPLC-PDA : Use C18 columns with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min at 254 nm .

Q. How does the electronic effect of substituents influence reactivity in electrophilic aromatic substitution (EAS)?

Answer: The -CF₃ group is strongly electron-withdrawing (-I effect), directing incoming electrophiles to the meta position. The -Cl and -F substituents further deactivate the ring, requiring harsh conditions (e.g., HNO₃/H₂SO₄ at 80°C) for nitration. Computational studies (DFT) show the aldehyde group enhances electrophilicity at C-4, enabling selective functionalization .

Q. What are the applications of this compound in medicinal chemistry?

Answer:

- Pharmacophore Design : The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in kinase inhibitors .

- Prodrug Synthesis : Aldehyde moiety can form Schiff bases with amine-containing drugs (e.g., antimalarials), enabling controlled release .

- Case Study : Used in synthesizing 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide, a potential agrochemical lead .

Q. How can contradictory data on reaction outcomes be resolved in fluorinated benzaldehyde systems?

Answer:

- Mechanistic Analysis : Use isotopic labeling (e.g., D₂O quenching) to trace protonation steps in acid-catalyzed reactions.

- Side Reaction Mitigation : Add scavengers (e.g., molecular sieves for water-sensitive steps) to suppress hydration of the aldehyde to geminal diols.

- Reproducibility : Document solvent drying (e.g., MgSO₄ for DCM) and oxygen-free environments (glovebox) for radical-involving reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。